molecular formula C22H22ClNO4S2 B4548619 (5E)-5-[[4-[3-(4-chlorophenoxy)propoxy]-3-ethoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-[[4-[3-(4-chlorophenoxy)propoxy]-3-ethoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B4548619
M. Wt: 464.0 g/mol
InChI Key: QQCXYDJGKWIIGF-XSFVSMFZSA-N
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Description

(5E)-5-[[4-[3-(4-chlorophenoxy)propoxy]-3-ethoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C22H22ClNO4S2 and its molecular weight is 464.0 g/mol. The purity is usually 95%.
The exact mass of the compound 5-{4-[3-(4-chlorophenoxy)propoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one is 463.0678782 g/mol and the complexity rating of the compound is 624. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : These compounds are synthesized through various chemical reactions, involving the condensation and cyclocondensation processes, which are foundational in producing thiazolidinone derivatives with potential biological activities. The synthesis processes often involve the reaction of specific benzylidene analogs with mercapto acetic acid or other chemical reagents to form the desired thiazolidinones, highlighting the versatility and synthetic accessibility of these compounds (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

  • Characterization and Structural Analysis : The structural features of these compounds are meticulously characterized using spectroscopic methods such as 1H NMR, IR, Mass spectral data, and elemental analysis. This thorough characterization is crucial for understanding the chemical nature and potential reactivity of these compounds, forming the basis for their application in various fields (Sohda, Mizuno, Imamiya, Sugiyama, Fujita, & Kawamatsu, 1982).

Applications in Scientific Research

  • Antimicrobial Activity : Several studies have demonstrated the antimicrobial potential of thiazolidinone derivatives. These compounds exhibit significant activity against a variety of microbial strains, including bacteria and fungi, suggesting their potential use as antimicrobial agents in medical and pharmaceutical applications (El-Gaby, El-Hag Ali, El-Maghraby, Abd El-Rahman, & Helal, 2009).

  • Anticancer and Antiangiogenic Effects : The derivatives of thiazolidin-4-one have been studied for their anticancer and antiangiogenic activities, demonstrating significant potential in inhibiting tumor growth and tumor-induced angiogenesis. These findings highlight the therapeutic potential of thiazolidinone derivatives in cancer treatment, offering a promising avenue for the development of new anticancer drugs (Chandrappa, Chandru, Sharada, Vinaya, Kumar, Thimmegowda, Nagegowda, Kumar, & Rangappa, 2010).

  • Molecular Docking Studies : Molecular docking studies are conducted to understand the interaction between thiazolidinone derivatives and various biological targets, such as enzymes or receptors. These studies are instrumental in identifying potential applications of these compounds in drug design and development, providing insights into their mechanism of action at the molecular level (Shanmugapriya, Vanasundari, Balachandran, Revathi, Sivakumar, & Viji, 2022).

Properties

IUPAC Name

(5E)-5-[[4-[3-(4-chlorophenoxy)propoxy]-3-ethoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClNO4S2/c1-3-26-19-13-15(14-20-21(25)24(2)22(29)30-20)5-10-18(19)28-12-4-11-27-17-8-6-16(23)7-9-17/h5-10,13-14H,3-4,11-12H2,1-2H3/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCXYDJGKWIIGF-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C)OCCCOC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C)OCCCOC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-[[4-[3-(4-chlorophenoxy)propoxy]-3-ethoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Reactant of Route 2
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(5E)-5-[[4-[3-(4-chlorophenoxy)propoxy]-3-ethoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
(5E)-5-[[4-[3-(4-chlorophenoxy)propoxy]-3-ethoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Reactant of Route 4
Reactant of Route 4
(5E)-5-[[4-[3-(4-chlorophenoxy)propoxy]-3-ethoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Reactant of Route 5
Reactant of Route 5
(5E)-5-[[4-[3-(4-chlorophenoxy)propoxy]-3-ethoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
Reactant of Route 6
Reactant of Route 6
(5E)-5-[[4-[3-(4-chlorophenoxy)propoxy]-3-ethoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.